molecular formula C16H19ClN4O2S B1219568 Pirinixil CAS No. 65089-17-0

Pirinixil

货号 B1219568
CAS 编号: 65089-17-0
分子量: 366.9 g/mol
InChI 键: RZCKTPORLKUFGY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Pirinixil and its derivatives often involves targeted structural modification to enhance its biological activity. Notably, the modification strategies include esterification, alpha-substitution, and the introduction of specific functional groups to obtain compounds with potent biological activities. For example, the derivation of potent 5-lipoxygenase (5-LO) product synthesis inhibitors from Pirinixil through systematic modifications highlights the compound's adaptability as a chemical scaffold (Werz et al., 2008).

Molecular Structure Analysis

Pirinixil's molecular structure, characterized by the presence of a pyrimidine ring, a thioacetic acid moiety, and specific substitutions, underpins its interaction with biological targets. This structure serves as a foundation for developing derivatives with enhanced or dual-targeting capabilities, such as dual PPARα/γ agonists and dual inhibitors of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase (Koeberle et al., 2008).

Chemical Reactions and Properties

Pirinixil and its derivatives participate in various chemical reactions, enabling the synthesis of compounds with significant biological activities. The nucleophilic aromatic substitution reactions involving heteroaromatic halides play a crucial role in synthesizing potent Pirinixil derivatives, as demonstrated in the synthesis of YS-121, a potent dual PPARα/γ-agonist and dual 5-LO/mPGES-1-inhibitor (Gabler & Schubert-Zsilavecz, 2011).

Physical Properties Analysis

The physical properties of Pirinixil, such as solubility and crystal structure, significantly influence its chemical behavior and potential for drug formulation. While specific data on Pirinixil's physical properties were not detailed in the provided sources, these aspects are crucial for understanding the compound's pharmacokinetic characteristics and formulation potential.

Chemical Properties Analysis

The chemical properties of Pirinixil, including reactivity, stability, and interaction with biological molecules, are essential for its therapeutic potential. Its ability to act as a fatty acid mimetic and engage with peroxisome proliferator-activated receptors (PPARs) underlies its utility in developing compounds targeting metabolic, inflammatory, and neuroprotective pathways (Merk et al., 2015).

科学研究应用

治疗应用

吡利尼酸,也称为WY14643或吡利尼酸,展现出多样化的治疗潜力。最初开发为一种降脂药物,没有已知的分子靶点。随后的研究揭示了它在多个受体和酶上的杂交活性。尽管它从未达到临床应用,吡利尼酸在各种疾病模型中显示出有益效果,包括代谢失衡、癌症、炎症和一些罕见综合症。然而,由于存在更有效和选择性的替代品,吡利尼酸在治疗代谢性疾病方面的相关性似乎不大。相反,尽管在相关研究中存在一些偏见和未知的分子靶点和作用方式,它在炎症、神经退行性疾病和癌症中的活性似乎很有前景(Pollinger & Merk, 2017)

药理特性

吡利尼酸,被认为是一种典型的脂肪酸模拟物,最初是一种抗高脂血症的合成药物。作为双PPARα/γ激动剂,它已经成为几种结构活性关系(SAR)研究的引导化合物,针对不同的脂质模拟物。其后代已经开发出来以应对代谢、炎症和神经保护靶点,其中一些已经显示出体内有效性。这篇关于吡利尼酸后代的综述强调了它们的体外药理特性、体内数据和作为有价值的脂肪酸模拟物的潜力(Merk et al., 2015)

抗炎特性

吡利尼酸衍生物,特别是α-烷基取代物,在人类中性粒细胞中显示出即时的抗炎特性。这些衍生物作为PPARα的激动剂,同时作为5-脂氧合酶和微粒体前列腺素E2合成酶-1的双抑制剂。它们抑制白三烯形成、活性氧物质形成和白细胞弹性蛋白酶释放,并调节相关的信号通路。这一发现表明,吡利尼酸的结构修饰导致具有抗炎治疗价值的化合物(Poeckel et al., 2009)

双重PPARα/γ激动作用

吡利尼酸的过氧化物酶增生物激活受体(PPAR)激动作用通过结构修饰得到扩展。吡利尼酸的喹啉基衍生物,特别是具有脂肪族α-取代的衍生物,已经显示出增强PPARα和PPARγ激动作用。这些衍生物是强效的双PPARα/γ激动剂,表明在应对代谢失衡和其他PPAR相关疾病中具有潜力(Popescu等,2007年)

药物转运干扰

吡利尼酸衍生物以药物特异性方式干扰ATP结合盒(ABC)转运蛋白ABCB1。这一特性很重要,因为ABCB1代表潜在的抗癌药物靶点。这些化合物影响了ABCB1介导的各种药物如长春碱和紫杉醇的转运,但不影响其他药物如阿霉素。这种选择性调节表明吡利尼酸衍生物作为药物特异性调节剂对ABCB1介导的药物转运具有潜力(Michaelis et al., 2016)

属性

IUPAC Name

2-[4-chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]sulfanyl-N-(2-hydroxyethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O2S/c1-10-4-3-5-12(11(10)2)19-14-8-13(17)20-16(21-14)24-9-15(23)18-6-7-22/h3-5,8,22H,6-7,9H2,1-2H3,(H,18,23)(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCKTPORLKUFGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC2=CC(=NC(=N2)SCC(=O)NCCO)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9020291
Record name 4-Chloro-6-(2,3-xylidino)-2-pyrimidinylthio(N-beta-hydroxyethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9020291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pirinixil

CAS RN

65089-17-0
Record name 2-[[4-Chloro-6-[(2,3-dimethylphenyl)amino]-2-pyrimidinyl]thio]-N-(2-hydroxyethyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65089-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pirinixil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065089170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-6-(2,3-xylidino)-2-pyrimidinylthio(N-beta-hydroxyethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9020291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIRINIXIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/969LVT6GJ2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To the solution of [4-chloro-6-(2,3-xylidino)-2-pyrimidinyl-thio]-acetic acid (85 g.), triethylamine (45 ml.), in anhydrous chloroform (750 ml.), cooled to -5° C., 35 ml. of ethyl chlorocarbonate and then 22 ml. of ethanolamine were added with stirring while the temperature was kept below +10° C. The reaction mixture was washed with water (350 ml.), and dried over sodium sulphate and the solvent was removed under reduced pressure. The residue was washed with benzene (500 ml.) and crystallised several times from acetone. 55 g. of [4-chloro-6-(2,3-xylidino)-2-pyrimidinyl-thio]-(N-β-hydroxyethyl)-acetamide were obtained, identical with the compound prepared as in Example 1.
Quantity
85 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pirinixil
Reactant of Route 2
Reactant of Route 2
Pirinixil
Reactant of Route 3
Reactant of Route 3
Pirinixil
Reactant of Route 4
Reactant of Route 4
Pirinixil
Reactant of Route 5
Reactant of Route 5
Pirinixil
Reactant of Route 6
Reactant of Route 6
Pirinixil

Citations

For This Compound
26
Citations
G D'Atri, P Gomarasca, E Galimberti, CR Sirtori… - Atherosclerosis, 1980 - Elsevier
… hypolipidemic agents, clofibrate, Wy-14,643 and Pirinixil (BR 931). The objective of the study … However, only Pirinixil significantly reduced total liver cholesterol as well as the estimated …
Number of citations: 15 www.sciencedirect.com
D Kritchevsky, DM Klurfeld, SA Tepper… - Pharmacological …, 1979 - Elsevier
Pirinixil (BR 931), a new hypolipidemic agent, which has been reported to increase high density lipoprotein cholesterol levels in experimental animals was fed for 21 days (0.05% in the …
Number of citations: 4 www.sciencedirect.com
MR Lovati, G De Marchi - Pharmacological Research Communications, 1981 - Elsevier
… Pirinixil, a new hypolipidemic agent of low toxicity was … In particular, the apoprotein pattern of the HC + pirinixil VLDL in … These findings indicate a potential interest for pirinixil in …
Number of citations: 1 www.sciencedirect.com
C Najemnik, K Irsigler, CR Sirtori - Pharmacological Research …, 1981 - Elsevier
The lipid lowering activity of pirinixil (BR 931), a new agent chemically unrelated to clofibrate, was tested in 12 patients (3 M and 9 F), 6 with predominant plasma cholesterol elevation (…
Number of citations: 5 www.sciencedirect.com
G Nunes - 1982 - pascal-francis.inist.fr
PRELIMINARY EVALUATION OF THE LIPID LOWERING EFFECT OF BR 931 (PIRINIXIL) IN DIFFERENT TYPES OF HYPERLIPOPROTEINEMIA … PRELIMINARY EVALUATION OF …
Number of citations: 4 pascal-francis.inist.fr
D Kritchevsky, D Singer, DM Klurfeld - Pharmacological research …, 1984 - Elsevier
We have studied the influence of three hypocholesterolemic drugs (Fenofibrate, Pirinixil and Probucol) on aortic cholesterol esterase (EC3.1.1.13) activity in cholesterol-fed rabbits. After …
Number of citations: 9 www.sciencedirect.com
P Cozzi, U Branzoli, PP Lovisolo, G Orsini… - Journal of medicinal …, 1986 - ACS Publications
… As reported in the Experimental Section, phenobarbital, a classical microsomal inducer, and pirinixil,14 a hypolipemic agent known to cause strong peroxisome proliferation,18 were …
Number of citations: 20 pubs.acs.org
RC Cattley, KK Richardson, JA Popp, BE Butterworth - 1986 - hero.epa.gov
Biosis copyright: biol abs. rrm abstract pirinixil br-931 pirinixic-acid wy-14643 nafenopin mono-2-ethylhexylphthalate dimethylnitrosamine 1 6 dinitropyrene 2 acetylaminofluorene …
Number of citations: 0 hero.epa.gov
V Bhat, J Chatterjee - Alternatives to Laboratory Animals, 2021 - journals.sagepub.com
The current strategy for treating the Covid-19 coronavirus disease involves the repurposing of existing drugs or the use of convalescent plasma therapy, as no specific therapeutic …
Number of citations: 11 journals.sagepub.com
PJ Voorstad, GH Cocolas, IH Hall - Pharmaceutical research, 1984 - Springer
3-Immophthalimidine (3-imino-2,3-dihydroisoindol-l-one) was examined for its hypolipidemic activity in rodents as a chemical modification of the phthalimide nucleus. Administration of 3…
Number of citations: 8 link.springer.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。